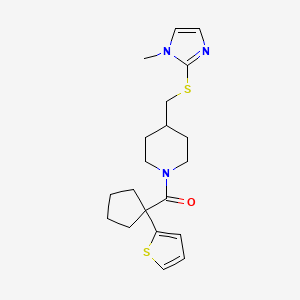

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS2/c1-22-13-10-21-19(22)26-15-16-6-11-23(12-7-16)18(24)20(8-2-3-9-20)17-5-4-14-25-17/h4-5,10,13-14,16H,2-3,6-9,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTILRLSNHRPNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the thiomethyl group. The piperidine ring is then incorporated through nucleophilic substitution reactions. Finally, the cyclopentylmethanone moiety is attached via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopentylmethanone moiety can be reduced to form alcohols.

Substitution: The imidazole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antibacterial and antifungal properties. The presence of the piperidine ring and the thiomethyl group may enhance the compound's efficacy against various pathogens.

Case Study:

A study on related piperidine derivatives demonstrated that modifications on the piperidine ring significantly influenced antimicrobial activity, with minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Computational studies using Quantitative Structure-Activity Relationship (QSAR) modeling have predicted interactions with biological targets involved in cancer pathways.

Research Findings:

Investigations into similar compounds have shown that modifications can lead to enhanced cytotoxicity against cancer cell lines, indicating that this compound may be explored further for its anticancer properties .

CNS Activity

The imidazole and piperidine components are known to influence central nervous system (CNS) activity. Compounds with these moieties have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Insights:

Research has highlighted that derivatives of piperidine can exhibit anxiolytic and antidepressant effects, suggesting that this compound could be a candidate for CNS-related therapeutic development .

Computational Studies

Advancements in computational chemistry have allowed for detailed interaction studies using molecular docking and dynamics simulations. These studies help elucidate the mechanism of action of the compound and predict possible side effects based on binding affinities.

Key Findings:

Interactions with enzymes and receptors involved in disease processes have been modeled, providing insights into the compound's pharmacodynamics.

Synthesis Pathways

The synthesis of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can be achieved through multi-step synthetic routes. This allows for the introduction of various functional groups, enhancing the compound's activity and specificity.

Synthetic Route Example:

Mechanism of Action

The mechanism of action of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The thiophene ring may participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Imidazole-Thiophene Derivatives

Compounds featuring imidazole-thiophene hybrids are well-documented for their bioactivity. For example:

- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole ([39] in ) exhibits antifungal activity due to the electron-rich thiophene enhancing π-π interactions with microbial targets .

- 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole ([31] in ) replaces thiophene with furan, reducing lipophilicity and altering bioavailability .

Key Differences :

Piperidine/Imidazole Hybrids

Piperidine-imidazole hybrids are prevalent in kinase inhibitors and receptor modulators:

- 6-Phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole derivatives () demonstrate kinase inhibition via the piperidine-piperazine scaffold .

- 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone () shows dual histamine H1/H4 receptor antagonism .

Key Differences :

Thioether-Containing Compounds

Thioether groups influence solubility and redox activity:

Key Differences :

- Unlike thiosemicarbazones (), the target lacks a chelating N–S motif, limiting metal-binding utility but improving stability under physiological conditions .

Data Table: Comparative Properties of Selected Analogues

Biological Activity

The compound (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , with CAS Number 1428363-80-7 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects, supported by relevant research findings and case studies.

Molecular Characteristics

The molecular formula of the compound is , with a molecular weight of 389.6 g/mol . The structure features an imidazole ring, a piperidine moiety, and a thiophenic component, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1428363-80-7 |

| Molecular Formula | |

| Molecular Weight | 389.6 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the imidazole and piperidine rings followed by the introduction of the thiophenic and cyclopentyl groups through nucleophilic substitution reactions. Optimization of reaction conditions is crucial for achieving high yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar thiosemicarbazone derivatives. For instance, thiosemicarbazones have shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low micromolar range. While specific data on this compound's antimicrobial activity is limited, its structural analogs indicate a promising profile against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Thiosemicarbazone derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress . This suggests that (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone may also exhibit anticancer effects, warranting further investigation.

Case Studies

- Anticancer Efficacy : A study on thiosemicarbazone analogs demonstrated that certain compounds effectively inhibited cell proliferation in leukemia models, with some exhibiting selective cytotoxicity towards cancer cells over normal cells .

- Mechanistic Insights : Another research project investigated the mechanism of action for thiosemicarbazones, revealing that they could disrupt cellular thiol levels and induce apoptosis via mitochondrial pathways .

Q & A

Basic: What synthetic strategies are recommended for constructing the imidazole and thiophene moieties in this compound?

Methodological Answer:

The synthesis of imidazole-thiophene hybrids typically involves multi-step reactions. For the imidazole core, amide nitrile cyclization under nickel catalysis (e.g., Ni(acac)₂) followed by proton demetallation and dehydration is effective . Thiophene incorporation can be achieved via Suzuki-Miyaura coupling or alkylation of cyclopentyl-thiophene precursors. Key reagents include:

- Oxidants : m-CPBA for sulfur oxidation in thiophene derivatives.

- Coupling agents : Pd(PPh₃)₄ for cross-coupling reactions.

Optimization Tip : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance cyclization efficiency .

Basic: How can NMR and mass spectrometry (MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- High-Resolution MS : Look for the molecular ion peak matching the exact mass (e.g., calculated for C₂₀H₂₄N₃OS₂: 410.13 g/mol). Fragmentation patterns should confirm the thioether linkage (loss of 34 Da for S–CH₂) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

- Substituent Variation : Modify the thiophene (e.g., 3-bromo substitution) or piperidine (e.g., N-methyl vs. N-ethyl) groups to assess impact on target binding.

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for kinases) with controls like phenylbutazone or clotrimazole .

- Data Analysis : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values. For example, electron-withdrawing groups on thiophene enhance antifungal activity in imidazole derivatives .

Advanced: How should researchers resolve contradictions in synthetic yield or bioactivity data?

Methodological Answer:

- Statistical Validation : Apply ANOVA to compare yields across reaction conditions (e.g., catalyst loading, temperature). For bioactivity, use dose-response curves with triplicate measurements.

- Replication : Reproduce reactions under inert atmospheres (e.g., N₂) to rule out oxidation side reactions.

- Case Study : In imidazole derivatives, yields vary from 25% to 40% due to steric hindrance from bulky substituents; optimizing solvent polarity (e.g., switching from THF to DCM) can improve outcomes .

Advanced: What experimental design principles ensure robust pharmacological evaluation?

Methodological Answer:

- Controlled Variables : Use randomized block designs with split-plot arrangements to account for batch effects (e.g., rootstocks in plant studies ).

- Dose Escalation : Test 3–5 concentrations (e.g., 1–100 µM) with positive/negative controls.

- Replicates : Minimum of four replicates per condition to ensure statistical power .

Advanced: What methodologies assess the environmental fate of this compound?

Methodological Answer:

- Degradation Studies : Use HPLC-MS to monitor hydrolysis (pH 7–9 buffers) or photolysis (UV light, 254 nm).

- Bioaccumulation : Measure logP values (e.g., via shake-flask method) to predict partitioning in aquatic systems.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hr LC₅₀) under OECD guidelines .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.